molecular formula C16H20N2O5 B5516860 methyl 3-[(cycloheptylamino)carbonyl]-5-nitrobenzoate

methyl 3-[(cycloheptylamino)carbonyl]-5-nitrobenzoate

Cat. No. B5516860
M. Wt: 320.34 g/mol
InChI Key: ZMPUHPFGSYIOJN-UHFFFAOYSA-N
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Description

Methyl 3-[(cycloheptylamino)carbonyl]-5-nitrobenzoate, also known as AH11110A, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of nitrobenzoate compounds and has been found to have interesting biological properties.

Scientific Research Applications

Organic Synthesis and Catalysis

The study by Kim, Han, and Krische (2009) demonstrates the use of cyclometallated iridium catalysts for anti-diastereo- and enantioselective carbonyl crotylation, which can be related to the synthesis and manipulation of complex molecules similar to methyl 3-[(cycloheptylamino)carbonyl]-5-nitrobenzoate (Kim, Han, & Krische, 2009). This process highlights the potential for creating chiral centers near nitrobenzoate functionalities, which is crucial in synthesizing active pharmaceutical ingredients and other biologically active molecules.

Materials Science and Corrosion Inhibition

Kalia et al. (2020) explored oxadiazole derivatives for controlling mild steel dissolution, indicating the potential application of related nitrobenzoate compounds in corrosion inhibition (Kalia et al., 2020). The study's findings suggest that the manipulation of nitrobenzoate and related structures could enhance the development of new materials with improved resistance to chemical degradation.

Chemical Analysis and Detection

Wang, Wang, and Xian (2018) developed a fluorescent and chromogenic probe for CN- detection, showcasing the role of nitrobenzoate derivatives in creating sensors for environmental and biological analysis (Wang, Wang, & Xian, 2018). The study highlights the potential for using structurally related compounds in the detection and quantification of hazardous substances.

Mechanism of Action

The mechanism of action would depend on the type of reaction. For example, in a nucleophilic addition reaction, the slightly positive carbon atom in the carbonyl group of the ester could be attacked by a nucleophile .

properties

IUPAC Name

methyl 3-(cycloheptylcarbamoyl)-5-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5/c1-23-16(20)12-8-11(9-14(10-12)18(21)22)15(19)17-13-6-4-2-3-5-7-13/h8-10,13H,2-7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPUHPFGSYIOJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)NC2CCCCCC2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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